COX-2 Inhibitory Potency: Class-Level Benchmarking Against Celecoxib Using Closest Structural Analogs
N-(5-acetamido-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide itself has no published COX-2 IC50. However, the closest structurally characterized analogs in the N-substitutedphenyl-6-oxo-3-phenylpyridazine series—compounds 4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM)—all exhibited statistically superior COX-2 inhibition relative to celecoxib (IC50 = 17.79 nM; p < 0.05) in a cell-free enzymatic assay [1]. The 5-acetamido-2-methoxyphenyl substitution represents a distinct hydrogen-bond donor/acceptor profile compared to the simple phenyl, tolyl, or halogenated aryl groups in these characterized analogs, predicting a differentiated potency and selectivity signature that has not yet been experimentally determined.
| Evidence Dimension | COX-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Closest analogs: compound 5a (IC50 = 16.76 nM); celecoxib (IC50 = 17.79 nM) |
| Quantified Difference | Cannot be calculated; analogs differ by 0.39–1.03 nM vs. celecoxib; target compound value unknown |
| Conditions | Cell-free COX-2 enzymatic assay; compounds 4a, 4b, 5a, 10 from N-substitutedphenyl-6-oxo-3-phenylpyridazine series; p < 0.05 vs. celecoxib [1] |
Why This Matters
Establishes that the 6-oxo-3-phenylpyridazin-1(6H)-yl core can deliver celecoxib-competitive COX-2 potency, but the actual potency and selectivity of the target compound remain unquantified, preventing any direct procurement decision based on COX-2 activity.
- [1] Abdelrahman, D.E. et al. (2020). Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Development Research, 81(5), 573–584. DOI: 10.1002/ddr.21655. View Source
